molecular formula C10H11N3S B14382244 3-Azido-2-(cyclohex-1-en-1-yl)thiophene CAS No. 88537-36-4

3-Azido-2-(cyclohex-1-en-1-yl)thiophene

Cat. No.: B14382244
CAS No.: 88537-36-4
M. Wt: 205.28 g/mol
InChI Key: AJGVYLRFBZPTMN-UHFFFAOYSA-N
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Description

3-Azido-2-(cyclohex-1-en-1-yl)thiophene is an organic compound that features a thiophene ring substituted with an azido group and a cyclohexenyl group. Thiophene derivatives are known for their diverse applications in organic synthesis, materials science, and pharmaceuticals due to their unique electronic properties and reactivity.

Preparation Methods

The synthesis of 3-Azido-2-(cyclohex-1-en-1-yl)thiophene typically involves the azidation of a suitable thiophene precursor. One common method is the reaction of 2-(cyclohex-1-en-1-yl)thiophene with sodium azide in the presence of a suitable solvent and catalyst. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability .

Chemical Reactions Analysis

3-Azido-2-(cyclohex-1-en-1-yl)thiophene undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives under specific conditions.

    Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azido group can participate in nucleophilic substitution reactions, forming triazoles through cycloaddition reactions with alkynes. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and alkynes.

Scientific Research Applications

3-Azido-2-(cyclohex-1-en-1-yl)thiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Azido-2-(cyclohex-1-en-1-yl)thiophene involves its reactivity towards nucleophiles and electrophiles. The azido group is highly reactive and can undergo cycloaddition reactions with alkynes to form stable triazole rings. This reactivity is exploited in various applications, including bioconjugation and materials science. The molecular targets and pathways involved depend on the specific application and the nature of the reacting partners .

Comparison with Similar Compounds

Similar compounds to 3-Azido-2-(cyclohex-1-en-1-yl)thiophene include other azido-substituted thiophenes and cyclohexenyl derivatives. For example:

Properties

CAS No.

88537-36-4

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

3-azido-2-(cyclohexen-1-yl)thiophene

InChI

InChI=1S/C10H11N3S/c11-13-12-9-6-7-14-10(9)8-4-2-1-3-5-8/h4,6-7H,1-3,5H2

InChI Key

AJGVYLRFBZPTMN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2=C(C=CS2)N=[N+]=[N-]

Origin of Product

United States

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